Ditiotreitol

Descripción general

Descripción

What is Dithiothreitol exactly?

Dithiothreitol, also known as Cleland's reagent, is the common name of a small-molecule redox agent.

The name DTT derives its name from the four-carbon sugar, Threose. DTT also has an epimeric compound (or sister), dithioerythritol (DTE).

Dithiothreitol, also known as Cleland's reagent, is commonly used. It protects thiol groups and decreases disulfide bonding in proteins and peptides. It converts disulfide bonds into sulfhydryl groups and is often used in receptor studies to assess the disulfide bond's functional importance and functionality during receptor occupancy. It maintains monothiols in their reduced state.

Chemical properties of Dithiothreitol

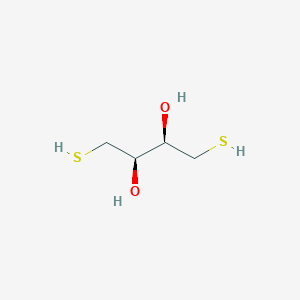

Dithiothreitol's formula is C4H10O2S2; the chemical structure of one of its enantiomers is shown in the reduced form. The oxidized form, a 6-membered disulfide-bonded ring, is shown to the right. Because both enantiomers of the reagent are reactive, it is often used in its racemic form.

Dithiothreitol is also known as Cleland's reagent and reagent clearance. It belongs to the 1, 2-diols class of organic compounds. These are polyols that contain an alcohol group at two positions. Based on its pKa, Dithiothreitol is very soluble in water and weakly acidic. Biosynthesis of Dithiothreitol from oxidized Dithiothreitol is possible. This process is catalyzed using the enzyme vitamin K-epoxide reductase subunit 1. Dithiothreitol plays a role in vitamin K metabolism.

The chemical reaction of Dithiothreitol

Dithiothreitol can be used as a reducing agent. Once oxidized, it forms a stable six-membered circle with an internal disulfide link. At pH 7, it has a redox potential at -0.33V. As illustrated below, two sequential thiol-disulfide exchanging reactions accomplish a typical disulfide-bond reduction. Because the second thiol in DTT has a high tendency to close the ring, it forms oxidized DTT. This leaves behind a reduced-disulfide bond. DTT's reducing power is limited to pH levels above 7. Only the negatively charged thiolate (S) form is reactive, while the protonated thiol (SH) is not. The pKa for the thiol group is 9.2 and 10.

Properties of Dithiothreitol

Dithiothreitol can be unstable in ambient conditions because it is oxidized. To prevent this, Dithiothreitol must be stored under inert gases. The shelf life of Dithiothreitol can be extended by refrigeration at 2-8 degrees Celsius. Oxidation causes further problems as oxidized Dithiothreitol has a strong absorbance peak of 280 nm. Thiols are less nucleophilic than their conjugate bases, the thiolates. As a result, Dithiothreitol is less potent as a nucleophile. (2S)-2-Amino-1,4-dimercaptobutane (dithiobutylamine or DTBA) is a new dithiol reducing agent that somewhat overcomes this limitation of Dithiothreitol.Tris(2-carboxyethyl)phosphine (TCEP) is an alternative reducing agent that is more stable and effective at low pH but bulky and slowly reduces cystines in folded proteins.

Dithiothreitol's half-life at pH 6.5 is 40 hours; at pH 8.5, it lasts 1.4 hours at 20 degrees Celsius. As temperatures rise, its half-life also decreases. The presence of EDTA (ethylenediaminetetraacetic acid) to chelate divalent metal ions (Fe2+, Cu2+, and others) considerably increases the half-life of Dithiothreitol in the solution.

Application of Dithiothreitol

Dithiothreitol can be used to reduce or deprotect thiolated DNA. Thiolated DNA's terminal sulfur atoms tend to form dimers in solution, particularly in the presence of oxygen. The efficiency of subsequent coupling reactions, such as DNA immobilization using gold in biosensors, is greatly reduced by dimerization. Dithiothreitol can be mixed with a DNA solution, then allowed to react. The liquid or solid form is then removed by either filtration (for a solid catalyst) or chromatography (for a liquid form). Dithiothreitol is sometimes called "desalting." Dithiothreitol acts as a protective agent to prevent oxidation of the thiol group.

Dithiothreitol can be used to reduce disulfide bond formation between proteins. However, even Dithiothreitol cannot reduce buried (solvent-inaccessible) disulfide bonds, so reduction of disulfide bonds is sometimes carried out under denaturing conditions (e.g., at high temperatures or in the presence of a strong denaturant such as 6 M guanidinium chloride, 8 M urea, or 1% sodium dodecyl sulfate). To further denature proteins and reduce their disulfide bond, Dithiothreitol can be used in SDS-PAGE along with sodium dodecyl sulfate to facilitate electrophoresis. Dithiothreitol can reduce disulfide bond formation and can be used to alter CD38 in red blood cells. Dithiothreitol can also denature antigens within Cromer's Kell, Lutheran, and Dombrock blood group systems. Cartwright. LW. Knops. The rate at which different disulfide bond rates are reduced in Dithiothreitol can be used to determine solvent exposure.

Dithiothreitol is also an oxidizing agent. Unlike other agents like glutathione, Dithiothreitol has the advantage of not having mixed-disulfide species. A dithiothreitol adduct also can be formed in sporadic instances. This means that the two sulfur atoms within Dithiothreitol could form disulfide bonds with different sulfur atoms. In such cases, Dithiothreitol cannot cycle since it has no remaining free thiols.

Aplicaciones Científicas De Investigación

Trabajo con Proteínas

El DTT se usa ampliamente en bioquímica para la reducción de los enlaces disulfuro en proteínas, facilitando su aislamiento y purificación. Ayuda a proteger los grupos SH libres de la oxidación durante los procedimientos de aislamiento de proteínas y puede reactivar enzimas que han sido inactivadas por la oxidación .

Conjuntos de Nanopartículas de Oro

En nanotecnología, el desplazamiento basado en DTT se utiliza para separar los ligandos de sus conjugados de nanopartículas de oro. Esto es crucial para cuantificar los ligandos funcionales unidos a la superficie y determinar la densidad superficial efectiva en los tratamientos basados en nanopartículas .

Agente Oxidante

El DTT sirve como agente oxidante para evitar la formación de especies de disulfuro mixto, lo que puede ser importante en varios ensayos y experimentos bioquímicos .

Extracción de ADN

En biología molecular, el DTT reduce los disulfuros a ditioles, lo que es esencial para liberar el ADN de sus proteínas protectoras durante los procesos de extracción. Es particularmente vital para la lisis de las células espermáticas debido a la alta concentración de disulfuros en las membranas de las células espermáticas .

Impedimento de Biopelícula

El DTT se ha identificado como un posible sustituto de la sonicación para impedir la formación de biopelículas. Esta aplicación es particularmente relevante en la identificación de microorganismos dentro de los implantes médicos .

Medición de la Actividad Enzimática

El DTT se utiliza para medir la actividad enzimática protegiendo las enzimas de la oxidación y potencialmente reactivando las enzimas que han sido oxidadas durante el almacenamiento o la manipulación .

Mecanismo De Acción

Target of Action

Dithiothreitol (DTT), also known as Cleland’s reagent, primarily targets sulfhydryl groups in proteins . It is used for the protection of these groups against oxidation to disulfides and for the reduction of disulfides to sulfhydryl groups .

Mode of Action

DTT is a reducing agent that interacts with its targets through thiol-disulfide exchange reactions . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions .

Biochemical Pathways

DTT is known to modulate the methionine-homocysteine cycle . It upregulates the expression of certain S-adenosylmethionine (SAM)-dependent methyltransferases and modulates the activity of the methionine-homocysteine cycle .

Pharmacokinetics

It is known that dtt is capable of crossing biological membranes .

Result of Action

The primary result of DTT’s action is the prevention of oxidation of thiol groups and the reduction of disulfides to sulfhydryl groups . This can lead to the breakdown of protein disulfide bonds and stabilization of enzymes and other proteins . In addition, DTT toxicity has been linked to the depletion of SAM .

Action Environment

The action of DTT is influenced by environmental factors such as pH. The pKa of the thiol groups is 9.2 and 10.1 .

Análisis Bioquímico

Biochemical Properties

Dithiothreitol plays a significant role in biochemical reactions. It acts as a reducing agent, specifically targeting disulfide bonds in proteins . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions . Dithiothreitol is frequently used to reduce the disulfide bonds of proteins and, more generally, to prevent intramolecular and intermolecular disulfide bonds from forming between cysteine residues of proteins .

Cellular Effects

Dithiothreitol has notable effects on various types of cells and cellular processes. For instance, it has been shown to cause stress in the endoplasmic reticulum (ER) by disrupting its oxidative protein folding environment, which results in the accumulation and misfolding of newly synthesized proteins . Dithiothreitol also reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts .

Molecular Mechanism

The molecular mechanism of Dithiothreitol involves its ability to act as a reducing agent. Once oxidized, it forms a stable six-membered ring with an internal disulfide bond . The reduction of a typical disulfide bond proceeds by two sequential thiol-disulfide exchange reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, Dithiothreitol has been shown to introduce nicks in the DNA backbone . This reaction may impact the readout from single molecule detection studies and other ultrasensitive assays .

Dosage Effects in Animal Models

In animal models, specifically in the nematode model Caenorhabditis elegans, Dithiothreitol toxicity is modulated by the bacterial diet . The dietary component vitamin B12 alleviates Dithiothreitol toxicity in a methionine synthase-dependent manner .

Transport and Distribution

It is known that Dithiothreitol can disrupt the oxidative protein folding environment of the ER, suggesting it can be transported into this organelle .

Subcellular Localization

Dithiothreitol is known to cause stress in the ER, suggesting its subcellular localization is within this organelle

Propiedades

IUPAC Name |

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316708 | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,4-Dithiothreitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Oxidized form: <2.5% (absorbance at 283nm) | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ether, Solid | |

CAS No. |

16096-97-2, 3483-12-3 | |

| Record name | L-Dithiothreitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiothreitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOTHREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ID5YZU6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C, 42.50 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

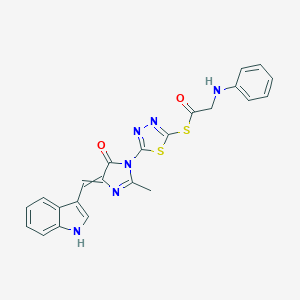

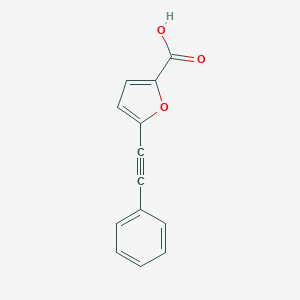

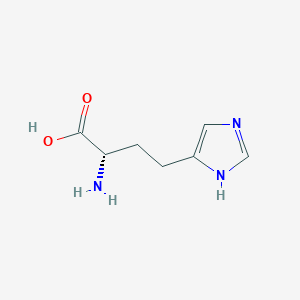

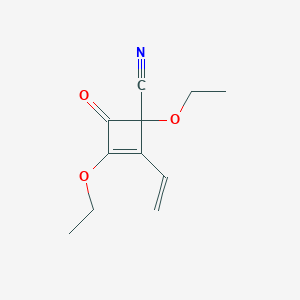

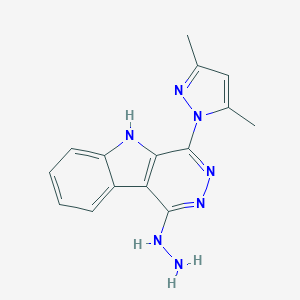

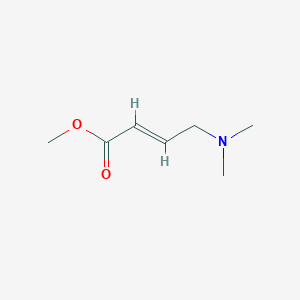

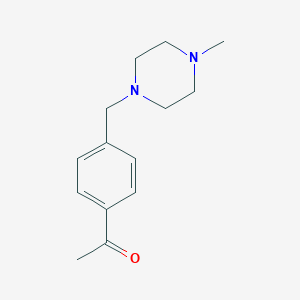

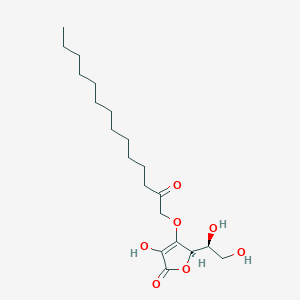

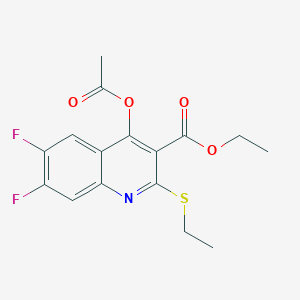

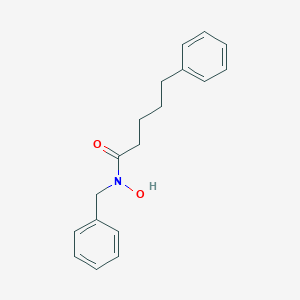

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R)-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoro-3-methylpent-4-en-1-one](/img/structure/B142892.png)